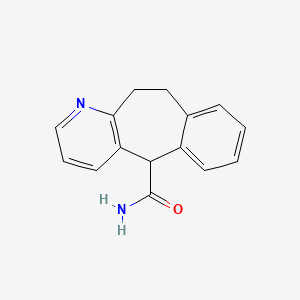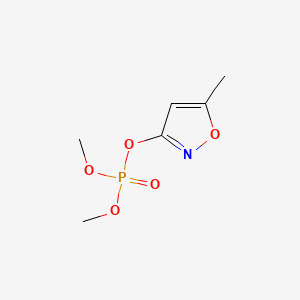
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester is a chemical compound with the molecular formula C6H10NO5P. It is an ester of phosphoric acid and isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester typically involves the esterification of phosphoric acid with dimethyl 5-methyl-3-isoxazolyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted esters or amides .
Applications De Recherche Scientifique
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit DNA-dependent protein kinase catalytic subunit (DNA-PKcs), which plays a crucial role in DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
Phosphoric acid, dimethyl 5-methyl-3-isoxazolyl ester can be compared with other similar compounds, such as:
- Phosphoric acid, dimethyl 3-isoxazolyl ester
- Phosphoric acid, dimethyl 4-methyl-3-isoxazolyl ester
- Phosphoric acid, dimethyl 5-ethyl-3-isoxazolyl ester
These compounds share similar structural features but differ in the substitution patterns on the isoxazole ring.
Propriétés
Numéro CAS |
32306-31-3 |
|---|---|
Formule moléculaire |
C6H10NO5P |
Poids moléculaire |
207.12 g/mol |
Nom IUPAC |
dimethyl (5-methyl-1,2-oxazol-3-yl) phosphate |
InChI |
InChI=1S/C6H10NO5P/c1-5-4-6(7-11-5)12-13(8,9-2)10-3/h4H,1-3H3 |
Clé InChI |
BZGBLJAGBTWMHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)OP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



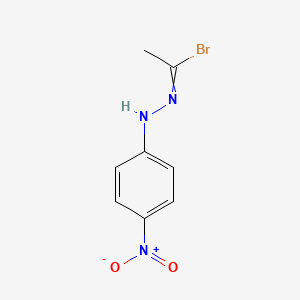
![4-methyl-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14677833.png)
![7-Butyl-4,6-dimethyl-1,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14677838.png)

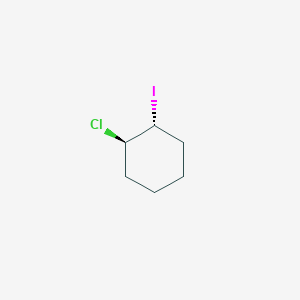
![1-Methyl-4-[(phenylsulfanyl)methanesulfonyl]benzene](/img/structure/B14677852.png)
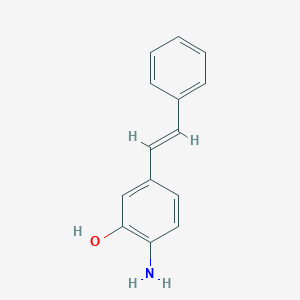
![4-[Acetyl(nitroso)amino]phenyl acetate](/img/structure/B14677866.png)




